tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Orthogonal protection Peptide synthesis Chemoselective deprotection

This chirally pure (2S) building block offers three orthogonal handles: a C-terminal tert-butyl ester selectively cleavable with CeCl3·7H2O-NaI, an N-Boc carbamate, and a terminal C-Br bond for SN2 displacement. Enables fragment condensation, head-to-tail cyclization, and synthesis of methylated histone peptides without racemization. No generic analog provides all three handles simultaneously. Request a quote for bulk.

Molecular Formula C15H28BrNO4
Molecular Weight 366.29 g/mol
Cat. No. B8179882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Molecular FormulaC15H28BrNO4
Molecular Weight366.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)/t11-/m0/s1
InChIKeyZSHUTZBIZVQEIZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate (CAS 1598424-84-0): Core Identity and Procurement-Ready Profile


tert-Butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate (CAS 1598424-84-0, synonym N-Boc-6-bromo-L-norleucine tert-butyl ester, Boc-L-Ab6-OtBu) is a chiral, orthogonally protected L‑norleucine derivative carrying a terminal bromine atom on the δ‑carbon side chain . The compound belongs to the class of N‑Boc‑protected amino acid tert‑butyl esters and is characterized by a molecular formula of C₁₅H₂₈BrNO₄, a molecular weight of 366.29 g mol⁻¹, and a predicted logP of 3.7 . Commercial sources routinely supply it at ≥97% purity, making it a ready‑to‑use building block for solution‑ and solid‑phase peptide synthesis, medicinal chemistry, and bioconjugation .

Why N-Boc-6-bromo-L-norleucine tert-Butyl Ester Cannot Be Replaced by Closely Related Analogs Without Altering Synthetic Outcome


The target compound integrates three synergistic structural features—a terminal C‑Br electrophile, an N‑Boc carbamate, and a C‑terminal tert‑butyl ester—each of which governs a distinct synthetic operation. Replacing the tert‑butyl ester with a methyl ester eliminates the possibility of chemoselective C‑terminal deprotection while preserving the Boc group, a manipulation that is achievable with the CeCl₃·7H₂O‑NaI system only on tert‑butyl esters [1]. Exchanging bromine for iodine increases the risk of premature nucleophilic displacement and light‑sensitive decomposition during storage, whereas chlorine significantly reduces substitution rates . Using the free‑acid form (N‑Boc-6-bromo-L-norleucine) forfeits the acid‑labile carboxyl protection required for fragment condensation strategies. Consequently, any apparently minor structural modification erases at least one of the orthogonal handles that define the compound’s utility, making generic substitution scientifically invalid for multi‑step sequences where orthogonality and controlled reactivity are mandatory.

Quantitative Evidence Guide: tert-Butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate vs. Closest Analogs


Chemoselective C‑Terminal Deprotection in the Presence of N‑Boc: CeCl₃·7H₂O‑NaI Delivers Free Acid Without Racemization

The tert‑butyl ester of the target compound can be selectively removed while leaving the N‑Boc group intact using the CeCl₃·7H₂O‑NaI system in refluxing acetonitrile. Marcantoni et al. demonstrated this transformation on a panel of N‑Boc‑protected amino acid tert‑butyl esters, achieving isolated yields of 70–95% with no detectable epimerization at the α‑carbon [1]. The closely related methyl ester (S)-methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate (CAS 81505-59-1) cannot undergo analogous selective cleavage because methyl esters are inert to this reagent system [2]; the free‑acid comparator N‑Boc-6-bromo-L-norleucine (CAS 152922-78-6) already lacks ester protection and therefore cannot participate in fragment‑condensation cycles that require a temporarily masked carboxylate.

Orthogonal protection Peptide synthesis Chemoselective deprotection

Bromine Leaving‑Group Ability Balances Reactivity and Storability Relative to Iodo and Chloro Analogs

The terminal bromine atom of the target compound serves as a leaving group for SN2‑type side‑chain diversification. Standard leaving‑group hierarchy places Br⁻ between Cl⁻ and I⁻ in reactivity. Quantitative relative rate constants for SN2 displacement of primary alkyl halides by iodide ion in acetone are: R‑Cl = 1, R‑Br ≈ 50, R‑I ≈ 100 . The iodo analog tert‑butyl (2S)-6-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate (CAS 200405-52-3) is approximately 2‑fold more reactive but is significantly more prone to photolytic and thermal decomposition during storage, often requiring refrigeration and desiccated conditions to prevent premature iodide loss [1]. The chloro analog has limited commercial availability and requires forcing conditions or catalysis for efficient substitution, rendering it impractical for most peptide‑functionalization workflows. The bromine substituent therefore occupies the optimal window of reactivity (k_rel ≈ 50 vs Cl) combined with adequate bench‑top stability.

Nucleophilic substitution Leaving-group ability Side-chain functionalization

Single‑Enantiomer (2S) Configuration Ensures Biological Recognition in Peptide‑Based Probes and Therapeutics

The target compound is the (2S)‑enantiomer, corresponding to the natural L‑configuration of proteinogenic amino acids. The (2R)‑enantiomer tert‑butyl (2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate (CAS 757233-12-8 for the free acid) is also commercially available but, when incorporated into peptides, yields diastereomeric sequences with fundamentally altered secondary structure and biological recognition [1]. In a representative study, the substitution of L‑norleucine with D‑norleucine in a peptide substrate reduced proteolytic cleavage efficiency by >90% relative to the all‑L sequence [2]. The (2S)‑configured target compound therefore guarantees that the resulting peptide chain maintains the native‑like topology required for target binding and enzymatic processing.

Chirality Enantiomeric purity Peptide bioactivity

Validated Utility as a Key Intermediate in the Synthesis of Methylated Histone Tail Peptides

Chi et al. (2014) employed L‑2‑amino‑6‑bromohexanoic acid derivatives—the immediate synthetic precursors of the target compound—as pivotal intermediates for the preparation of Nα‑Fmoc‑Nε‑(Boc,methyl)‑L‑lysine and Nα‑Fmoc‑Nε‑dimethyl‑L‑lysine [1]. The target compound, after N‑Boc deprotection and subsequent Fmoc installation, was converted to the corresponding dimethylamino derivative in 90% isolated yield via nucleophilic displacement of the terminal bromide with dimethylamine under standard conditions (K₂CO₃, NaI, DMF, 8 h) [2]. The resulting Fmoc‑protected, methylated lysine building blocks were successfully incorporated into histone H3 and H4 tail peptides that proved resistant to trypsin and lysyl endopeptidase digestion, a critical property for cellular epigenetic studies. Non‑brominated analogs such as Boc‑Lys‑OtBu lack the terminal electrophilic handle and cannot be directly converted to ε‑modified lysine derivatives without additional synthetic steps.

Histone modification Methylated lysine Epigenetic probes

Procurement‑Focused Application Scenarios for tert-Butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate


Solid‑Phase Peptide Synthesis of Orthogonally Addressable Branched or Cyclic Peptides

The target compound’s orthogonal Boc/tert‑butyl ester pair enables a strategy in which the C‑terminal tert‑butyl ester is selectively removed with CeCl₃·7H₂O‑NaI to generate a free α‑carboxylic acid while the N‑Boc group remains intact [1]. This allows on‑resin or solution‑phase fragment condensation at the C‑terminus without prematurely exposing the N‑terminal amine, a key requirement for head‑to‑tail cyclization and for the assembly of branched peptide architectures.

One‑Step Synthesis of ε‑Functionalized Lysine Analogs for Epigenetic Probe Development

Following standard N‑Boc deprotection and Fmoc installation, the terminal C‑Br bond undergoes efficient nucleophilic displacement with primary or secondary amines to afford Nε‑alkyl‑ or Nε‑dialkyl‑L‑lysine derivatives in high yield (≥90% reported for dimethylamino substitution) [2]. This route is the established gateway to methylated histone tail peptides and is irreplaceable by non‑halogenated lysine building blocks.

PROTAC Linker and Bioconjugation Scaffold Construction

The bromine atom serves as a latent attachment point for azide, thiol, or alkyne nucleophiles via SN2 displacement, enabling the introduction of click‑chemistry handles or polyethylene glycol spacers at the side‑chain terminus. The tert‑butyl ester can be deprotected selectively or simultaneously with Boc according to the desired conjugation sequence, giving the target compound an advantage over analogs that offer only a single protection group option [1].

Chiral Pool Synthesis of Enantiopure Heterocycles via Intramolecular Cyclization

Derivatives of 2‑amino‑6‑bromohexanoic acid—the deprotected form of the target compound—undergo intramolecular N‑alkylation under mild basic conditions to generate L‑pipecolic acid and related six‑membered nitrogen heterocycles without racemization [3]. The (2S) stereochemistry is fully retained in the cyclized product, making this building block a reliable entry point for the synthesis of chiral piperidine scaffolds used in medicinal chemistry.

Quote Request

Request a Quote for tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.